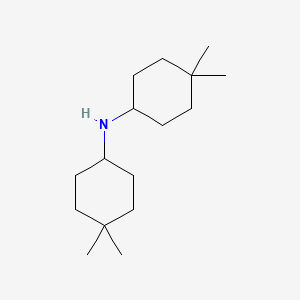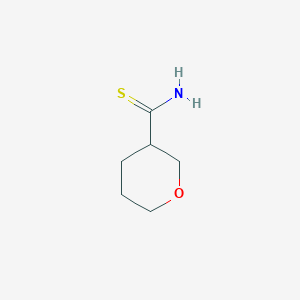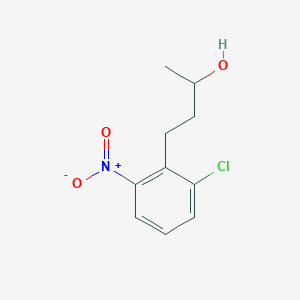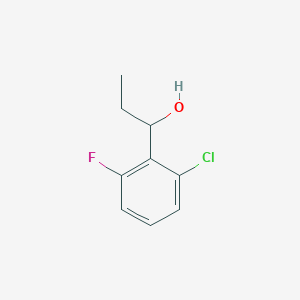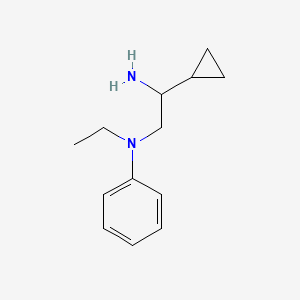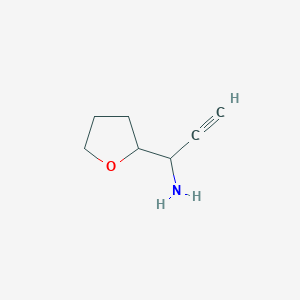
1-(Oxolan-2-yl)prop-2-yn-1-amine
概要
説明
“1-(Oxolan-2-yl)prop-2-yn-1-amine” is a chemical compound with the molecular formula C7H11NO . It is also known as N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine . The compound is stored at room temperature and it is available in liquid form .
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which “this compound” belongs, has been extensively studied . A green approach to synthesize such compounds is very relevant. This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6;/h1,6-7H,3-5,8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The mechanism of the reaction involving “this compound” disclosed that both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 139.2 . It is stored at room temperature and is available in liquid form .科学的研究の応用
Novel Synthesis Methods : A study by Merkul and Müller (2006) demonstrated a novel three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine, including 1-(Oxolan-2-yl)prop-2-yn-1-amine. This process involved an amidation-coupling-cycloisomerization sequence, indicating the compound's utility in creating complex organic structures (Merkul & Müller, 2006).
Antibacterial Activity : Keivanloo et al. (2020) reported the synthesis of 1,3-oxazole-quinoxaline amine hybrids using this compound. These compounds exhibited significant antibacterial properties and were assessed through molecular docking studies, suggesting their potential in developing new antibacterial agents (Keivanloo et al., 2020).
Gene Delivery Agents : Zhang et al. (2012) utilized this compound in the synthesis of polyesters with pendant amine groups for gene delivery and cell penetration applications. Their research highlights the compound's potential in biomedical applications, particularly in gene therapy (Zhang et al., 2012).
Synthesis of Oxolan-2-one Derivatives : Ghochikyan et al. (2019) explored the use of this compound in the synthesis of novel oxolan-2-one derivatives. Their study provides insights into the versatility of this compound in organic synthesis, particularly in creating structurally diverse molecules (Ghochikyan et al., 2019).
Functionalized Benzimidazoimidazoles Synthesis : Veltri et al. (2018) reported on the use of this compound in the synthesis of functionalized benzimidazoimidazoles. Their method involved oxidative aminocarbonylation, highlighting the compound's role in facilitating complex chemical transformations (Veltri et al., 2018).
作用機序
Target of Action
Propargylamine derivatives, a class to which this compound belongs, are known to have many pharmaceutical and biological properties . For instance, some propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Mode of Action
It’s worth noting that in a visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Propargylamine derivatives are known to inhibit monoamine oxidase (mao), particularly the mao-b isoform, which is responsible for neurodegenerative diseases like alzheimer’s disease .
Result of Action
Propargylamine derivatives are known to have neuroprotective effects, reducing oxidative stress, stabilizing mitochondrial membranes, and demonstrating neuro-restorative activities .
Action Environment
It’s worth noting that the compound’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.
Safety and Hazards
将来の方向性
The future directions of research on “1-(Oxolan-2-yl)prop-2-yn-1-amine” and similar compounds could involve further exploration of their pharmaceutical and biological properties, particularly their potential use in treating neurodegenerative disorders and other diseases . Additionally, the development of green and solvent-free synthetic approaches could also be a focus of future research .
生化学分析
Biochemical Properties
1-(Oxolan-2-yl)prop-2-yn-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By inhibiting monoamine oxidase, this compound can alter the levels of neurotransmitters such as dopamine and serotonin, which are crucial for cell communication in the nervous system. This compound may also affect gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At high doses, this compound can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are catalyzed by enzymes such as cytochrome P450. These metabolic pathways influence the compound’s bioavailability and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as neurotransmission and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for example, can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
特性
IUPAC Name |
1-(oxolan-2-yl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h1,6-7H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIYPZPVBJJGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495393-47-9 | |
| Record name | 1-(oxolan-2-yl)prop-2-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


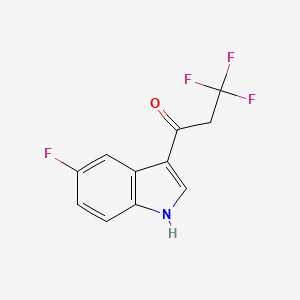

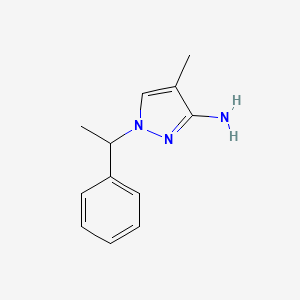
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)
